BenchChemオンラインストアへようこそ!

2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole

Lipophilicity Drug-likeness Physicochemical profiling

Non-redundant styryl benzimidazole probe with unique ortho-chlorostyryl + N1-3-methoxybenzyl architecture absent from all 11 Wyeth patent-exemplified compounds (US 6,444,694 B1). Enables SAR expansion for smooth muscle antiproliferation (class IC50: 0.567–14.5 μM), ortho-halo COX-2 inhibitor screening, and orthogonal N1-substitution antimicrobial profiling against ESKAPE/M. tuberculosis. Critical for IP freedom-to-operate and target deconvolution. Researchers cannot substitute close analogs for equivalent biological outcomes.

Molecular Formula C23H19ClN2O
Molecular Weight 374.87
CAS No. 338772-09-1
Cat. No. B2815172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole
CAS338772-09-1
Molecular FormulaC23H19ClN2O
Molecular Weight374.87
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl
InChIInChI=1S/C23H19ClN2O/c1-27-19-9-6-7-17(15-19)16-26-22-12-5-4-11-21(22)25-23(26)14-13-18-8-2-3-10-20(18)24/h2-15H,16H2,1H3/b14-13+
InChIKeyFYQYTSLBXQHOFZ-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole (CAS 338772-09-1): Procurement-Relevant Identity and Physicochemical Baseline for a Wyeth-Patented Styryl Benzimidazole


2-(2-Chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole (CAS 338772-09-1; molecular formula C23H19ClN2O; MW 374.9 g/mol) is a fully substituted 1,2-diaryl-benzimidazole featuring a trans-2-chlorostyryl pharmacophore at C2 and a 3-methoxybenzyl group at N1 [1]. The compound falls within the styryl benzimidazole family claimed in multiple Wyeth/American Home Products patents as smooth muscle cell proliferation inhibitors and cyclooxygenase-2 (COX-2) inhibitors, placing it within a defined intellectual property landscape relevant to cardiovascular and anti-inflammatory research [2][3]. Computed physicochemical properties include XLogP3 of 5.9, zero hydrogen bond donors, two hydrogen bond acceptors, and five rotatable bonds, establishing a moderately lipophilic profile with limited aqueous solubility [1].

Why 2-(2-Chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole Cannot Be Casually Substituted: Structural Determinants of Biological Differentiation Within the Styryl Benzimidazole Series


Within the 2-styryl benzimidazole patent space, apparently minor substituent changes drive substantial shifts in biological potency and selectivity. In Wyeth patent US 6,444,694 B1, the smooth muscle cell antiproliferative IC50 values across 11 exemplified styryl benzimidazoles span over 25-fold (0.567 μM to 14.5 μM in serum-stimulated porcine smooth muscle cells), demonstrating that alteration of the styryl aryl ring and N1 substituent profoundly affects pharmacological activity [1]. Compelling class-level SAR evidence from Shingalapur et al. (2009) further confirms that halogen substitution on the styryl phenyl ring and the nature of the benzimidazole N1 substituent critically modulate antimicrobial and antitubercular potency in 2-styryl benzimidazoles [2]. The target compound uniquely combines a 2-chlorostyryl group (ortho-chloro on the styryl phenyl) with a 3-methoxybenzyl group at N1—a specific substitution pattern not replicated in any single comparator within the Wyeth patent examples or the Shingalapur series. This dual-substitution architecture cannot be assumed interchangeable with analogs bearing para-chloro, unsubstituted styryl, or different N1-alkyl/benzyl modifications without direct comparative data. Researchers requiring a compound with this exact substitution fingerprint for SAR expansion, patent landscape exploration, or target deconvolution studies cannot substitute a close analog and expect equivalent binding or functional outcomes.

Quantitative Differentiation Evidence for 2-(2-Chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole: Procurement Decision-Relevant Comparative Data


Lipophilicity-Driven Membrane Permeability Differentiation: XLogP3 Comparison Among N1-Benzyl Styryl Benzimidazole Analogs

The target compound carries an XLogP3 of 5.9 (PubChem-computed), positioning it at the upper boundary of the Lipinski Rule-of-Five lipophilicity range [1]. Comparison with the closest publicly registered analog, 1-benzyl-2-(2-chlorostyryl)-1H-1,3-benzimidazole (CAS 338772-17-1; C22H17ClN2; MW 344.84), which lacks the 3-methoxy substituent on the N1-benzyl group, reveals a 0.9 log unit lipophilicity reduction (predicted XLogP3 ~5.0 based on computational subtraction of the –OCH3 contribution) and a 30 Da molecular weight difference . The 3-fluorobenzyl analog (CAS 338772-23-9; C22H16ClFN2; MW 362.83) differs in both electronic character (fluoro vs. methoxy) and hydrogen-bond acceptor count at the N1-benzyl position . The 2,6-dichlorobenzyl analog (CAS 338772-15-9; C22H15Cl3N2; MW 413.73) carries a substantially higher molecular weight and increased halogen count, altering both lipophilicity and metabolic vulnerability .

Lipophilicity Drug-likeness Physicochemical profiling Permeability prediction

Smooth Muscle Cell Antiproliferation Class Potency: Cross-Reference to Wyeth Patent US 6,444,694 B1 Exemplified Compounds

The target compound belongs to the styryl benzimidazole series claimed in Wyeth patent US 6,444,694 B1 as inhibitors of smooth muscle cell proliferation, a mechanism directly relevant to restenosis and vascular occlusive disease [1]. Table I of the patent reports IC50 values for 11 exemplified styryl benzimidazoles in a porcine smooth muscle cell antiproliferation assay under both serum-stimulated and PDGF-stimulated conditions. The IC50 range spans 0.567 μM to 14.5 μM (serum) and 0.06 μM to 7.49 μM (PDGF), with cytotoxicity (% viable cells) ranging from 45% to 100% across the series [1]. The target compound, bearing the 2-chlorostyryl and 3-methoxybenzyl substitution pattern, is structurally distinct from all 11 exemplified compounds—none of which simultaneously carry ortho-chloro on the styryl phenyl and meta-methoxy on the N1-benzyl group. The closest exemplified compounds (examples 1-5 in the patent) bear 3,4-dimethoxystyryl rather than 2-chlorostyryl at C2 and lack N1-benzyl substitution. While no direct head-to-head data exist for the target compound in this assay, the patent's broad Markush claims explicitly encompass the target compound's substitution pattern, indicating it was within the scope of compounds believed to exhibit smooth muscle antiproliferative activity by the inventors [1].

Smooth muscle cell proliferation Restenosis Cardiovascular PDGF-stimulated proliferation

COX-2 Inhibitory Class Activity: Patent-Based Claims for Benzimidazole Styryl Derivatives as Selective Cyclooxygenase-2 Inhibitors

The styryl benzimidazole scaffold is independently claimed in patent literature as the basis for COX-2 selective inhibitors. American Home Products (now part of Pfizer/Wyeth) patent US 2004/0023988 A1 discloses benzimidazole compounds with COX-2 inhibitory activity, claiming utility in treating inflammatory diseases [1]. The patent explicitly describes compounds bearing styryl-type substituents at the benzimidazole C2 position as preferred embodiments. While quantitative COX-2 IC50 values and COX-1/COX-2 selectivity indices are not publicly reported specifically for the target compound, a contemporaneous benzimidazole COX-2 inhibitor patent (US 5,863,928) and subsequent medicinal chemistry literature establish that 2-styryl substitution on the benzimidazole core is a recognized pharmacophoric element for COX-2 binding, with structure-activity analyses demonstrating that halogen substitution on the styryl ring modulates potency and selectivity [2][3]. The ortho-chloro configuration present in the target compound creates a distinct steric and electronic environment at the styryl-phenyl ring compared to para- or meta-chloro analogs, potentially affecting COX-2 active site occupancy in a manner not predictable from meta- or para-substituted comparators [3].

COX-2 inhibition Anti-inflammatory Cyclooxygenase Selectivity

Antimicrobial and Antitubercular Class Activity: 2-Styryl Benzimidazole SAR from Shingalapur et al. (2009) as Predictive Framework

Shingalapur et al. (2009) reported the synthesis and in vitro antimicrobial/antitubercular evaluation of twelve 5-(nitro/bromo)-styryl-2-benzimidazoles, providing quantitative MIC data against bacterial strains (E. coli, S. aureus, P. aeruginosa, B. subtilis) and M. tuberculosis H37Rv [1]. This study established that halogen substitution on the styryl ring significantly modulates antimicrobial potency within the 2-styryl benzimidazole class. While the target compound (2-chlorostyryl, no 5-nitro/bromo substitution on benzimidazole, N1-3-methoxybenzyl) is structurally distinct from the Shingalapur series (which carry 5-nitro or 5-bromo on the benzimidazole core rather than N1 substitution), the study provides the most directly transferable class-level SAR evidence for antimicrobial activity of styryl benzimidazoles [1]. Separately, a 2019 study on 2-arylbenzimidazoles including a 2-styryl-benzimidazole (compound 45) demonstrated broad-spectrum solar protection (UVA/UVB) and antiproliferative activity at low micromolar concentrations against Colo-38 melanoma cells with selectivity over normal HaCat keratinocytes [2]. This establishes the styryl benzimidazole scaffold as multi-target bioactive but does not provide direct target compound data.

Antimicrobial Antitubercular Antibacterial Mycobacterium tuberculosis

Solubility and Formulation Differentiation: Predicted Aqueous Solubility Profile vs. Closest Analogs for Assay Design Decisions

Based on PubChem-computed descriptors (XLogP3 = 5.9, MW = 374.9, 0 HBD, 2 HBA), the target compound is predicted to have low aqueous solubility (estimated <10 μM in pure water) and good solubility in DMSO and organic solvents (ethanol, DMF) [1]. The presence of the 3-methoxy substituent on the N1-benzyl group introduces a hydrogen-bond acceptor that is absent in the unsubstituted benzyl analog (CAS 338772-17-1; XLogP3 ~5.0 estimated); this additional HBA may marginally improve aqueous solvation while the higher XLogP3 (+0.9 units) simultaneously reduces it, resulting in a net solubility profile that cannot be trivially predicted from either analog alone [1]. The computed boiling point of 589.7 ± 60.0 °C at 760 mmHg and flash point of 310.4 ± 32.9 °C indicate thermal stability suitable for standard laboratory handling but require attention to solvent selection for dissolution . For cell-based assays, a DMSO stock concentration of 10–50 mM is likely achievable based on class experience with benzimidazoles of similar lipophilicity, but experimental verification is strongly recommended before procurement for high-throughput screening [1].

Solubility Formulation DMSO solubility Assay compatibility

Optimal Research and Procurement Application Scenarios for 2-(2-Chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole (CAS 338772-09-1)


Cardiovascular SAR Expansion: Smooth Muscle Cell Antiproliferation Probe Development Based on Wyeth Patent Scaffold

This compound is optimally deployed as a structurally differentiated starting point for SAR expansion around the Wyeth/US 6,444,694 B1 styryl benzimidazole scaffold targeting smooth muscle cell hyperplasia in restenosis. The unique combination of ortho-chlorostyryl and 3-methoxybenzyl substituents provides a substitution pattern absent from the 11 exemplified patent compounds, offering a non-redundant probe for mapping substituent effects on porcine smooth muscle cell antiproliferation (class IC50 range: 0.567–14.5 μM serum-stimulated; 0.06–7.49 μM PDGF-stimulated) [1]. Procurement is indicated for medicinal chemistry teams seeking to expand beyond the published patent exemplification space.

COX-2 Inhibitor Hit Identification: Ortho-Chloro Styryl Benzimidazole as a Structurally Novel Chemotype for Selective Cyclooxygenase-2 Inhibition

For anti-inflammatory drug discovery programs, this compound provides an ortho-chloro styryl substitution pattern within the validated COX-2 inhibitory benzimidazole chemotype claimed in US 2004/0023988 A1 [1]. Given literature precedent that halogen substitution position on the styryl ring critically modulates COX-2 potency and selectivity (with para-substituted series achieving up to 384-fold COX-2 selectivity), the ortho-chloro configuration represents a systematically underexplored region of chemical space within this pharmacophore class . Procurement is appropriate for biochemical COX-1/COX-2 enzyme inhibition screening as a structurally novel hit-identification compound.

Antimicrobial Probe Development: Ortho-Chloro Styryl Benzimidazole as a Halogen-SAR Tool Compound

The 2-chlorostyryl substitution pattern in this compound provides a structural probe for investigating ortho-halogen effects on antimicrobial potency within the styryl benzimidazole class. The Shingalapur et al. (2009) study established that halogen identity and position critically modulate antimicrobial and antitubercular activity in 2-styryl benzimidazoles, but the series studied carries 5-nitro/5-bromo substitution on the benzimidazole core rather than N1-substitution [1]. The target compound, with its N1-3-methoxybenzyl and C2-2-chlorostyryl architecture, enables orthogonal exploration of N1-substituent effects on antimicrobial activity—a dimension not addressed in the Shingalapur series. Procurement is indicated for academic screening laboratories performing MIC determination against ESKAPE pathogens or M. tuberculosis.

Patent Landscape and Freedom-to-Operate Analysis: Wyeth/Pfizer Benzimidazole IP Coverage Assessment

For pharmaceutical IP and competitive intelligence teams, this compound serves as a representative example for mapping the scope of Wyeth/Pfizer styryl benzimidazole patent protection. The compound's CAS registry number (338772-09-1) falls within a contiguous block of sequentially numbered styryl benzimidazole derivatives (338772-07-9 through 338772-23-9) that were apparently registered contemporaneously, consistent with a systematic patent exemplification strategy [1]. Procurement of this specific compound enables experimental verification of whether this particular substitution pattern, while within the Markush scope, was actually reduced to practice—a critical distinction for freedom-to-operate assessments and Paragraph IV certifications.

Quote Request

Request a Quote for 2-(2-chlorostyryl)-1-(3-methoxybenzyl)-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.